3,5-bis(pentanoylamino)benzoic acid
Description
This compound is part of a broader class of iodinated aromatic acids used in medical imaging and pharmaceutical applications due to their radiopacity and metabolic stability. Its synthesis typically involves iodination of benzoic acid precursors followed by acylation with pentanoyl chloride, as inferred from analogous methods in .
Properties
IUPAC Name |
3,5-bis(pentanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-5-7-15(20)18-13-9-12(17(22)23)10-14(11-13)19-16(21)8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVXQJKOFXTBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(pentanoylamino)benzoic acid typically involves the acylation of 3,5-diaminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-bis(pentanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, or other substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry: 3,5-bis(pentanoylamino)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 3,5-bis(pentanoylamino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iodinated Benzoic Acid Derivatives
Key analogs include:
Key Findings :
- Acyl Chain Length: Increasing acyl chain length (e.g., hexanoyl vs. pentanoyl) enhances lipophilicity, as seen in the higher logP values of hexanoyl derivatives . This impacts biodistribution; longer chains favor tissue retention, while shorter chains improve renal clearance.
- Derivatives with fewer iodine atoms (e.g., diiodo analogs) are less radiopaque but more soluble .
Non-Iodinated Functionalized Benzoic Acids
Trifluoromethyl Derivatives
- 3,5-Bis(trifluoromethyl)benzoic acid (CAS 725-89-3): Exhibits high thermal stability (mp 140–144°C) and acidity (pKa ~1.5) due to electron-withdrawing CF₃ groups. Used as a catalyst in organic synthesis .
- Comparison : Unlike iodinated analogs, trifluoromethyl groups enhance chemical inertness and are preferred in agrochemicals and pharmaceuticals for metabolic resistance .
Amino-Protected Derivatives
- 3,5-Bis((tert-butoxycarbonylamino)methyl)benzoic acid (CAS 185963-33-1): BOC-protected amino groups improve stability during peptide synthesis. The bulky tert-butoxy groups reduce crystallization tendencies, aiding in solution-phase reactions .
Pharmacologically Active Benzamides
- Deferasirox isomers (e.g., 2-/3-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid): These iron-chelating agents highlight how substituent positioning (e.g., hydroxyl vs. acyl groups) dictates metal-binding efficacy and pharmacokinetics .
- N-(3,5-Dihydroxyphenyl)-4-(dimethylamino)benzamide: Demonstrates that dimethylamino groups enhance cellular permeability compared to acylated analogs, as noted in antimitotic activity studies .
Physicochemical and Functional Differences
Solubility and Distribution Coefficients
- 3,5-Bis(pentanoylamino)benzoic acid: Moderate solubility in polar solvents (e.g., DMSO) due to C5 acyl chains, but lower than acetic acid derivatives (logP ~3.2) .
- Acetic Acid vs. Benzoic Acid : Benzoic acid derivatives exhibit higher membrane permeability (distribution coefficient m = 8.2) compared to acetic acid (m = 1.5), as seen in emulsion liquid membrane extraction studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
